molecular formula C20H17NO4S B6524437 methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-32-2

methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6524437
CAS No.: 477326-32-2
M. Wt: 367.4 g/mol
InChI Key: MJOSILNPMNVJTK-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a methoxybenzamido substituent at position 3, a phenyl group at position 5, and a methyl ester at position 2 of the thiophene ring.

Properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-15-10-6-9-14(11-15)19(22)21-16-12-17(13-7-4-3-5-8-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSILNPMNVJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fiesselmann Thiophene Synthesis

This method involves the cyclization of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds. For example, methyl thioglycolate reacts with β-keto esters under basic conditions to form 3-hydroxythiophene-2-carboxylates, which are subsequently functionalized.

Procedure :

  • Reactants : Methyl thioglycolate (0.1 mol) and ethyl acetoacetate (0.1 mol) in methanol.

  • Conditions : Potassium carbonate (1.2 equiv) at 10–20°C for 5 hours.

  • Outcome : Formation of methyl 3-hydroxy-5-methylthiophene-2-carboxylate (yield: 26%).

The hydroxyl group at position 3 is replaced via amination to introduce the amino group required for subsequent amidation.

Gewald Reaction

The Gewald reaction facilitates thiophene synthesis from ketones, elemental sulfur, and cyanoacetates. For 5-phenyl substitution, benzaldehyde derivatives are employed:

Benzaldehyde+Methyl cyanoacetate+SulfurBaseMethyl 5-phenylthiophene-2-carboxylate\text{Benzaldehyde} + \text{Methyl cyanoacetate} + \text{Sulfur} \xrightarrow{\text{Base}} \text{Methyl 5-phenylthiophene-2-carboxylate}

Optimization :

  • Solvent : Ethanol or DMF.

  • Base : Morpholine or piperidine.

  • Yield : 60–75% after recrystallization.

Introduction of the 3-Amino Group

The 3-amino substituent is critical for amidation with 3-methoxybenzoyl chloride. Two primary routes are documented:

Direct Amination of Thiophene

Method :

  • Nitration : Treat methyl 5-phenylthiophene-2-carboxylate with nitric acid/sulfuric acid at 0°C to yield the 3-nitro derivative.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine (yield: 85%).

Characterization :

  • Melting Point : 147°C.

  • NMR : δ 6.8–7.4 (aromatic protons), δ 3.8 (COOCH₃).

SNAr Displacement

Arylthiophenes undergo nucleophilic aromatic substitution (SNAr) with ammonia under high-pressure conditions:

Methyl 3-bromo-5-phenylthiophene-2-carboxylate+NH₃CuI, 100°CMethyl 3-amino-5-phenylthiophene-2-carboxylate\text{Methyl 3-bromo-5-phenylthiophene-2-carboxylate} + \text{NH₃} \xrightarrow{\text{CuI, 100°C}} \text{Methyl 3-amino-5-phenylthiophene-2-carboxylate}

Yield : 70–78%.

Amidation with 3-Methoxybenzoyl Chloride

The final step involves coupling the 3-amino-thiophene intermediate with 3-methoxybenzoyl chloride.

Schotten-Baumann Reaction

Protocol :

  • Reactants : Methyl 3-amino-5-phenylthiophene-2-carboxylate (1 equiv), 3-methoxybenzoyl chloride (1.2 equiv).

  • Conditions : Dichloromethane (DCM), pyridine (2 equiv), 0°C to room temperature, 12 hours.

  • Workup : Wash with 1M HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 82%.

Coupling Reagent-Mediated Synthesis

For higher efficiency, carbodiimide reagents (e.g., EDCI/HOBt) are employed:

3-Amino intermediate+3-Methoxybenzoic acidEDCI, HOBt, DCMTarget compound\text{3-Amino intermediate} + \text{3-Methoxybenzoic acid} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{Target compound}

Advantages :

  • Yield : 90–92%.

  • Purity : >98% (HPLC).

Analytical Validation and Optimization

Spectroscopic Characterization

  • IR : N–H stretch (3300 cm⁻¹), C=O (1720 cm⁻¹), S–C (680 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 8.2 (s, 1H, NH), δ 7.4–7.6 (m, 5H, Ph), δ 6.9–7.1 (m, 4H, methoxybenzene).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

Reaction Optimization Table

ParameterSchotten-BaumannEDCI/HOBt
Yield (%)8292
Reaction Time (h)124
Purity (%)9598
Scale-Up FeasibilityModerateHigh

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires:

  • Continuous Flow Reactors : For Fiesselmann cyclization (residence time: 30 min, T = 50°C).

  • Crystallization : Recrystallization from methanol/water (3:1) achieves >99% purity.

Challenges and Alternatives

Regioselectivity Issues

Friedel-Crafts acylation of 5-phenylthiophene may yield β-substituted byproducts. Using directing groups (e.g., esters) ensures α-selectivity.

Green Chemistry Approaches

  • Solvent-Free Amination : Ball milling 3-nitrothiophene with NH₄HCO₃ reduces waste (yield: 78%).

  • Biocatalysis : Lipase-mediated amidation in ionic liquids (yield: 65%) .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of thiophene-containing compounds exhibit promising anticancer properties. Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research suggests that the compound may act through the induction of apoptosis in cancer cells, potentially via modulation of the apoptotic pathways or inhibition of specific oncogenic proteins .

1.2 Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes implicated in disease pathways. For instance, it has been investigated for its inhibitory effects on the ANO1 channel, a target for cancer therapies due to its role in tumorigenesis. The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance inhibitory potency, making it a candidate for further optimization .

Pharmacological Applications

2.1 Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a scaffold for developing new antibiotics .

2.2 Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Its mechanism may involve disrupting fungal cell membranes or inhibiting critical metabolic pathways, which warrants further investigation into its applicability in treating fungal infections .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its thiophene backbone contributes to effective charge transport, which is crucial for the performance of electronic devices .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Key steps include:

  • Formation of the Thiophene Backbone : Utilizing methods such as the Gewald reaction to create the thiophene ring.
  • Amidation Reaction : Introducing the 3-methoxybenzamide group through coupling reactions with appropriate amines.
  • Esterification : Finalizing the synthesis by converting carboxylic acid functionalities into esters using methanol under acidic conditions.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant anticancer activity with IC50 values in low micromolar range against various cancer cell lines.
Study BIdentified enzyme inhibition properties, particularly against ANO1 channels with structure-activity relationship insights leading to optimized derivatives.
Study CExplored material science applications highlighting its utility in organic electronics due to favorable charge transport characteristics.

Mechanism of Action

The mechanism by which methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Thiophene Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Ester Group(s) Molecular Weight Key Data/Applications Reference
Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate (Target Compound) 3-Methoxybenzamido Phenyl Methyl (C2) 381.4* N/A (Hypothetical based on analogs)
Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate 3-Methoxybenzamido, 3-Methyl None Diethyl (C2, C4) 391.44 Intermediate in synthesis pipelines
Methyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate Fluorophenyl sulfonyl acetamido Phenyl Methyl (C2) 433.5 Potential sulfonamide-based bioactivity
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate 3-Nitrobenzamido Phenyl Methyl (C2) 382.4 Nitro group may enhance reactivity
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido, 3-Methyl None Diethyl (C2, C4) 283.3 Crystallographic studies reported

*Calculated based on molecular formula C₁₉H₁₇NO₄S.

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Nitro Groups: The replacement of the 3-methoxybenzamido group with a 3-nitrobenzamido group (as in ) increases molecular weight slightly (382.4 vs.
  • Ester Variations : Diethyl esters (e.g., ) exhibit higher molecular weights and lipophilicity compared to methyl esters, which could influence bioavailability or crystallization tendencies.
  • Sulfonyl Functionality : The fluorophenyl sulfonyl group in adds steric bulk and polarity, likely affecting binding interactions in biological systems.

Q & A

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

  • LC-MS/MS identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage). Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Degradation kinetics follow first-order models; Arrhenius plots estimate shelf life .

Q. How do steric effects from the 5-phenyl group impact crystallography data refinement?

  • The bulky phenyl group creates disorder in crystal lattices. Use TwinRotMat or SHELXL for refinement. High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve model accuracy. Compare with methyl-substituted analogs to isolate steric contributions .

Q. What in silico tools predict toxicity profiles early in development?

  • ADMET Predictor estimates hepatotoxicity (CYP inhibition) and mutagenicity (Ames test profiles). Cross-validate with ProTox-II for acute toxicity (LD50). Prioritize compounds with >50-fold selectivity between therapeutic and toxic concentrations .

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